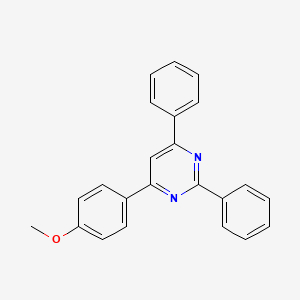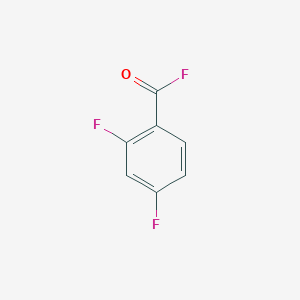![molecular formula C7H9Br B6316872 7-Bromodispiro[2.0.2.1]heptane CAS No. 642074-83-7](/img/structure/B6316872.png)
7-Bromodispiro[2.0.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromodispiro[2.0.2.1]heptane is a chemical compound with the molecular formula C₇H₉Br. It is characterized by its unique structure, which includes two spiro-connected cyclopropane rings and a bromine atom attached to one of the carbon atoms. This compound has a molecular weight of 173.05 g/mol and a predicted boiling point of approximately 202.3°C .
Preparation Methods
The synthesis of 7-Bromodispiro[2.0.2.1]heptane typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of dispiro[2.0.2.1]heptane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
7-Bromodispiro[2.0.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the bromine atom is replaced by an oxygen-containing functional group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Bromodispiro[2.0.2.1]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromodispiro[2.0.2.1]heptane is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its spiro-connected rings may allow it to fit into specific binding pockets on target molecules, affecting their function.
Comparison with Similar Compounds
7-Bromodispiro[2.0.2.1]heptane can be compared with other similar compounds, such as:
7-Chlorodispiro[2.0.2.1]heptane: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
7-Iododispiro[2.0.2.1]heptane: Contains an iodine atom, which is larger and more reactive than bromine. This compound may have different applications and reactivity profiles.
Dispiro[2.0.2.1]heptane: Lacks the halogen atom, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of spiro-connected rings and a bromine atom, which imparts specific reactivity and properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
7-bromodispiro[2.0.24.13]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-5-6(1-2-6)7(5)3-4-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVEDVKVDVSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)



![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)





![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)

